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Introduction

BMS-986104 is a novel, orally bioavailable small molecule that acts as a selective modulator of
the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Developed by Bristol-Myers Squibb, it
represents a second-generation S1P1 modulator designed to offer an improved safety profile
compared to the first-in-class drug, fingolimod.[1][3] Fingolimod, while effective in treating
relapsing-remitting multiple sclerosis, is associated with dose-dependent bradycardia upon
initiation of therapy.[1][2] BMS-986104 was engineered to be a biased agonist, demonstrating
partial agonism in receptor internalization, which is thought to contribute to its differentiated
safety profile, particularly concerning cardiovascular and pulmonary effects.[1][4] This technical
guide provides a comprehensive overview of the preclinical studies of BMS-986104, detailing
its in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

Data Presentation
In Vitro Pharmacology of BMS-986104 Phosphate

BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-
P. The following table summarizes the in vitro activity of BMS-986104-P in various functional
assays. While specific EC50/IC50 values from the primary publication are not publicly
available, the compound has been reported to be highly potent.
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compared to full
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In Vivo Efficacy of BMS-986104

BMS-986104 has demonstrated efficacy in rodent models of autoimmune diseases. The
following tables summarize the key findings. Quantitative data from the primary publication are
not fully available; therefore, the results are presented with qualitative descriptions based on

the available literature.

T-Cell Transfer Colitis Model in Mice

Treatment Group Dose (mgl/kg, p.o.) Key Findings

Progressive weight loss and
Vehicle - significant shortening of the

colon.

Dose-dependent inhibition of
body weight loss and
N prevention of colon shortening,
BMS-986104 Not Specified ] i
demonstrating efficacy
equivalent to fingolimod in this

model.[1][2]

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
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Treatment Group Dose (mgl/kg, p.o.) Key Findings

Development of characteristic
) clinical signs of EAE, including
Vehicle - - Lo
tail limpness, hind limb

weakness, and paralysis.

Comparable efficacy to
fingolimod in reducing the
clinical severity of EAE.[4] The
compound has also been

BMS-986104 Not Specified noted f-or |t-s potentlal-
remyelinating effects in a
three-dimensional brain cell
culture assay, which is relevant
to the pathology of multiple

sclerosis.[4]

Preclinical Pharmacokinetics of BMS-986104

Pharmacokinetic properties of BMS-986104 have been evaluated in preclinical species.

Species Route of Administration Key Parameters (Units)

Tmax: Not Specified Cmax:
Not Specified Bioavailability:
Not Specified BMS-986104
Rat Oral (p.o.) functions as a prodrug and is
converted to the active
phosphate metabolite, BMS-
986104-P, in vivo.[4]

Tmax: Not Specified Cmax:

Not Specified Bioavailability:
Mouse Oral (p.o.) Not Specified The compound

has been shown to be orally

bioavailable in mice.
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Experimental Protocols

In Vitro Assays
GTPyS Binding Assay

e Objective: To determine the agonist activity of BMS-986104-P at the S1P1 receptor by
measuring the binding of [35S]GTPyS to G-proteins upon receptor activation.

o Methodology:
o Membranes from cells recombinantly expressing human S1P1 are prepared.

o Membranes are incubated with varying concentrations of BMS-986104-P in the presence
of GDP and [35S]GTPyS.

o The reaction is allowed to proceed at 30°C for a defined period.

o The reaction is terminated by rapid filtration through a filter plate, which traps the
membranes.

o The amount of [35S]GTPyS bound to the membranes is quantified using a scintillation
counter.

o Data are analyzed to determine the EC50 value.
Receptor Internalization Assay
o Objective: To quantify the extent of S1P1 receptor internalization induced by BMS-986104-P.
o Methodology:

o CHO cells stably expressing a tagged human S1P1 receptor (e.g., FLAG or HA tag) are
used.

o Cells are treated with varying concentrations of BMS-986104-P for a specific duration at
37°C.
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o The amount of receptor remaining on the cell surface is quantified using an antibody-
based detection method (e.g., ELISA or flow cytometry) targeting the extracellular tag.

o The percentage of receptor internalization is calculated relative to untreated cells.

o Data are analyzed to determine the EC50 and the maximal extent of internalization.

In Vivo Models

T-Cell Transfer Model of Colitis

o Objective: To evaluate the efficacy of BMS-986104 in a T-cell-mediated model of
inflammatory bowel disease.

o Methodology:

o Anaive CD4+ T cell population (CD4+CD45RBhigh) is isolated from the spleens of donor
mice.

o These naive T cells are adoptively transferred into immunodeficient recipient mice (e.qg.,
SCID or Ragl-/-).

o The recipient mice develop colitis over several weeks, characterized by weight loss,
diarrhea, and colonic inflammation.

o BMS-986104 or vehicle is administered orally to the mice, typically starting before or at the
onset of clinical signs.

o Body weight is monitored regularly.

o At the end of the study, the colons are excised, and their length and weight are measured.
Histopathological analysis is performed to assess the degree of inflammation.

Experimental Autoimmune Encephalomyelitis (EAE)

¢ Objective: To assess the therapeutic potential of BMS-986104 in a widely used animal model
of multiple sclerosis.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/product/b8757019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8757019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Methodology:

o EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a
myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide,
emulsified in Complete Freund's Adjuvant (CFA).

o Pertussis toxin is administered intraperitoneally on the day of immunization and two days
later to facilitate the entry of inflammatory cells into the central nervous system.

o Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0
= no signs, 5 = moribund).

o BMS-986104 or vehicle is administered orally, either prophylactically (before disease
onset) or therapeutically (after disease onset).

o The primary endpoint is the clinical score. Secondary endpoints can include body weight
changes and histological analysis of the spinal cord to assess inflammation and
demyelination.
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Caption: S1P1 Receptor Signaling Pathway of BMS-986104-P.

In Vitro Evaluation

Receptor Binding Assays
(S1P1, S1P3, etc.)

Functional Assays
(GTPyS, cAMP, ERK)

Receptor Internalization

In Vivo Pharmacokinetics

Pharmacokinetics in Rodents
(Oral Bioavailability, Tmax, Cmax)

In Vivo Efficacy Mpdels
Y Y

Experimental Autoimmune
Encephalomyelitis (EAE) Model

T-Cell Transfer Colitis Model

Preclinical Safety Alssessment

Cardiovascular Safety
(Bradycardia Assessment)

Pulmonary Safety

Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for BMS-986104.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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